molecular formula C13H10BrN3S B2866568 2-(4-Bromophenyl)-4-(methylthio)pyrazolo[1,5-a]pyrazine CAS No. 1206986-57-3

2-(4-Bromophenyl)-4-(methylthio)pyrazolo[1,5-a]pyrazine

Cat. No.: B2866568
CAS No.: 1206986-57-3
M. Wt: 320.21
InChI Key: ZFKOOZHAYAPYLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromophenyl)-4-(methylthio)pyrazolo[1,5-a]pyrazine is a heterocyclic compound that features a pyrazolo[1,5-a]pyrazine core substituted with a 4-bromophenyl group and a methylthio group. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-4-(methylthio)pyrazolo[1,5-a]pyrazine typically involves the formation of the pyrazolo[1,5-a]pyrazine core followed by the introduction of the 4-bromophenyl and methylthio substituents. Common synthetic routes may include:

    Cyclization Reactions: Formation of the pyrazolo[1,5-a]pyrazine core through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the 4-bromophenyl group via electrophilic aromatic substitution.

    Thioether Formation: Introduction of the methylthio group through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds would typically involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-4-(methylthio)pyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:

    Oxidation: Conversion of the methylthio group to a sulfoxide or sulfone.

    Reduction: Reduction of the bromophenyl group to a phenyl group.

    Substitution: Replacement of the bromine atom with other nucleophiles (e.g., amines, thiols).

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, alkoxides.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the methylthio group would yield sulfoxides or sulfones, while substitution of the bromine atom could yield various substituted derivatives.

Scientific Research Applications

2-(4-Bromophenyl)-4-(methylthio)pyrazolo[1,5-a]pyrazine may have several scientific research applications, including:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific biological pathways.

    Materials Science: Use in the development of novel materials with unique electronic or optical properties.

    Biological Studies: Investigation of its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-4-(methylthio)pyrazolo[1,5-a]pyrazine would depend on its specific biological targets and pathways. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylpyrazolo[1,5-a]pyrazine: Lacks the bromine and methylthio substituents.

    2-(4-Chlorophenyl)-4-(methylthio)pyrazolo[1,5-a]pyrazine: Similar structure but with a chlorine atom instead of bromine.

    2-(4-Bromophenyl)-4-(methylamino)pyrazolo[1,5-a]pyrazine: Similar structure but with a methylamino group instead of methylthio.

Uniqueness

2-(4-Bromophenyl)-4-(methylthio)pyrazolo[1,5-a]pyrazine is unique due to the presence of both the bromophenyl and methylthio substituents, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-(4-bromophenyl)-4-methylsulfanylpyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrN3S/c1-18-13-12-8-11(16-17(12)7-6-15-13)9-2-4-10(14)5-3-9/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFKOOZHAYAPYLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=CN2C1=CC(=N2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.